![molecular formula C18H11NO3 B14667400 3,6-Diphenyl-2H-furo[3,2-b]pyrrole-2,5(4H)-dione CAS No. 38558-87-1](/img/structure/B14667400.png)
3,6-Diphenyl-2H-furo[3,2-b]pyrrole-2,5(4H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,6-Diphenyl-2H-furo[3,2-b]pyrrole-2,5(4H)-dione is a heterocyclic compound that features a fused furan and pyrrole ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Diphenyl-2H-furo[3,2-b]pyrrole-2,5(4H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of substituted furan-2-carboxaldehydes with pyrrole derivatives in the presence of a catalyst. Microwave irradiation has been shown to enhance the reaction efficiency, reducing reaction times and increasing yields .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates such as furan-2-carboxaldehydes and their subsequent cyclization with pyrrole derivatives. The use of continuous flow reactors and advanced catalytic systems can optimize the production process, ensuring high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions: 3,6-Diphenyl-2H-furo[3,2-b]pyrrole-2,5(4H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced derivatives with altered electronic properties.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the furan or pyrrole rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-2,5-dione derivatives, while substitution reactions can produce a variety of functionalized furo[3,2-b]pyrrole compounds .
Wissenschaftliche Forschungsanwendungen
3,6-Diphenyl-2H-furo[3,2-b]pyrrole-2,5(4H)-dione has several scientific research applications:
Organic Electronics: The compound is investigated for its potential use in organic field-effect transistors (OFETs) due to its unique electronic properties.
Medicinal Chemistry: It serves as a scaffold for the development of new pharmaceuticals with potential antimicrobial, antifungal, and anti-inflammatory activities.
Materials Science: The compound is explored for its use in the synthesis of advanced materials with specific optical and electronic properties.
Wirkmechanismus
The mechanism by which 3,6-Diphenyl-2H-furo[3,2-b]pyrrole-2,5(4H)-dione exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating biological pathways and leading to desired therapeutic effects. For instance, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis .
Vergleich Mit ähnlichen Verbindungen
- 2-[3-(Trifluoromethyl)phenyl]furo[3,2-b]pyrrole
- 4-Methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid
- Furo[2,3-b]pyrrole derivatives
Uniqueness: Compared to similar compounds, it offers distinct advantages in terms of stability and reactivity, making it a valuable compound for further research and development .
Eigenschaften
CAS-Nummer |
38558-87-1 |
|---|---|
Molekularformel |
C18H11NO3 |
Molekulargewicht |
289.3 g/mol |
IUPAC-Name |
2-hydroxy-3,6-diphenylfuro[3,2-b]pyrrol-5-one |
InChI |
InChI=1S/C18H11NO3/c20-17-14(12-9-5-2-6-10-12)16-15(19-17)13(18(21)22-16)11-7-3-1-4-8-11/h1-10,21H |
InChI-Schlüssel |
GZEDSFNWBZTEHJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C3C(=NC2=O)C(=C(O3)O)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,4-Diamino-5-[2-[2-naphthyl]ethyl]quinazoline](/img/structure/B14667323.png)
![2-[2-(4,4,6-Trimethyl-5,6-dihydro-1,3-oxazin-2-yl)ethyl]cyclopentan-1-one](/img/structure/B14667330.png)

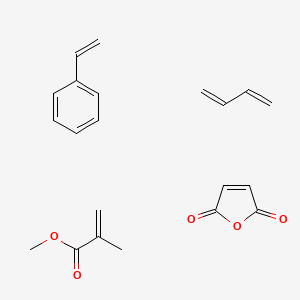

![3-[(2-Phenylhydrazinyl)methyl]-1H-indole](/img/structure/B14667356.png)
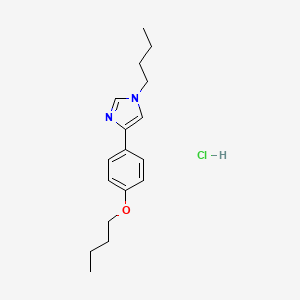
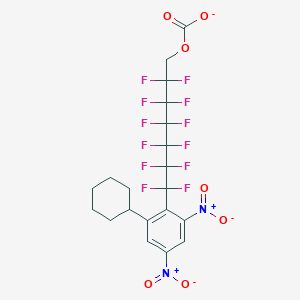
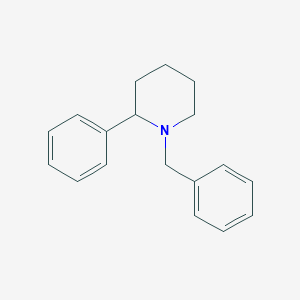
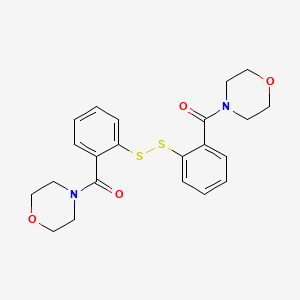
![2-{[2,2-Dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropyl]methoxy}oxane](/img/structure/B14667381.png)

![[1]Benzoselenopheno[3,2-b]thiophene](/img/structure/B14667387.png)
![2-[4-[2-[Di(butan-2-yl)amino]ethylamino]-6-methylpyrimidin-2-yl]-1-(3,4-dichlorophenyl)guanidine](/img/structure/B14667393.png)
